molecular formula C12H6Cl4O2S2 B1232418 Dtbdcp CAS No. 57548-07-9

Dtbdcp

Cat. No.: B1232418
CAS No.: 57548-07-9
M. Wt: 388.1 g/mol
InChI Key: YVALZDKTCRMZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtbdcp is an organic compound with the molecular formula C12H6Cl4O2S2. It is known for its distinctive structure, which includes two phenolic rings connected by a sulfur-sulfur bond. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dtbdcp typically involves the reaction of 4,6-dichlorophenol with sulfur dichloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Dtbdcp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dtbdcp has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dtbdcp involves its interaction with biological molecules through its phenolic and sulfur groups. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The compound’s ability to disrupt microbial cell walls makes it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Thiobis(4-chlorophenol)
  • 2,2’-Dithiobis(4-methylphenol)
  • 2,2’-Dithiobis(4-nitrophenol)

Uniqueness

Dtbdcp is unique due to the presence of chlorine atoms on the phenolic rings, which enhances its reactivity and antimicrobial properties compared to its analogs. The sulfur-sulfur bond also contributes to its distinctive chemical behavior .

Properties

CAS No.

57548-07-9

Molecular Formula

C12H6Cl4O2S2

Molecular Weight

388.1 g/mol

IUPAC Name

2,4-dichloro-6-[(3,5-dichloro-2-hydroxyphenyl)disulfanyl]phenol

InChI

InChI=1S/C12H6Cl4O2S2/c13-5-1-7(15)11(17)9(3-5)19-20-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H

InChI Key

YVALZDKTCRMZLQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1SSC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1SSC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

57548-07-9

Synonyms

2,2-dithiobis(4,6-dichlorophenol)
DTBDCP

Origin of Product

United States

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